C-Peptide, dog

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[2-[[1-[[2-[[2-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDBXCGKFIALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H225N37O49 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3174.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Early Investigations of C-Peptide in the Canine Pancreas: A Technical Guide

This technical guide provides an in-depth analysis of early, foundational studies on C-peptide in the canine pancreas. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental methodologies that established C-peptide as a crucial marker of pancreatic β-cell function. The dog served as a vital large animal model in these initial investigations, providing key insights into the physiology of insulin secretion.

Experimental Protocols

Early research focused on developing reliable methods to measure canine C-peptide and using these methods to study its secretion and metabolism. The protocols below are synthesized from key studies conducted in the 1980s.

In Vivo Canine Model for Pancreatic Secretion Studies

A frequently used model involved conscious mongrel dogs, allowing for the study of peptide metabolism under physiological conditions without the confounding effects of anesthesia.

-

Animal Preparation: Healthy, conscious mongrel dogs of both sexes, weighing between 15-25 kg, were used.[1]

-

Surgical Procedure: Approximately 17-21 days prior to the experiments, a surgical procedure was performed to implant chronic sampling catheters.[1] Catheters were placed in the femoral artery (for peripheral blood sampling), the portal vein (to measure substances directly from the pancreas and gut), and a hepatic vein (to measure substances after they passed through the liver).[2][3] The correct placement of catheters was confirmed by autopsy after the experiments.[1]

-

Experimental Conditions: Dogs were fasted overnight before experiments.[4] To study the response to stimuli, substances like glucose or arginine were infused intravenously.[1][5] In some studies, somatostatin was used to suppress endogenous insulin and C-peptide secretion, allowing researchers to study the metabolism of exogenously infused peptides.[1]

Radioimmunoassay (RIA) for Canine C-Peptide

The development of a specific and sensitive radioimmunoassay was paramount to these early studies. The following protocol is a composite of described methods.

-

Antigen and Antiserum: The RIA was established using synthetic canine C-peptide (CCP) to serve as the standard and for creating the tracer.[6] A specific antiserum (antibodies against canine C-peptide) was generated, typically in guinea pigs.[6]

-

Radiolabeling (Tracer Preparation): Synthetic canine C-peptide was radioiodinated, often using a modified chloramine-T method, to create a radioactive tracer (e.g., ¹²⁵I-CCP).[6] Tracer preparations were stable and could be used for up to 6 weeks after iodination.[6]

-

Assay Procedure (Double Antibody Technique):

-

Incubation: A known amount of radiolabeled CCP (tracer) and a specific dilution of the anti-CCP antiserum were incubated with either the plasma sample (containing an unknown amount of CCP) or a standard solution (containing a known amount of synthetic CCP).

-

Competition: During incubation, the unlabeled CCP in the sample or standard competes with the tracer for binding sites on the limited number of antibodies.

-

Precipitation: A second antibody, such as rabbit anti-guinea pig serum, was added to precipitate the primary antibody-antigen complexes.[6]

-

Measurement: The radioactivity of the precipitated pellet (bound fraction) was measured using a gamma counter.

-

-

Standard Curve and Analysis: A standard curve was generated by plotting the percentage of bound tracer against the concentration of the C-peptide standards.[1] The concentration of C-peptide in the plasma samples was then determined by comparing their bound tracer percentage to the standard curve. The assay was sensitive enough to detect concentrations ranging from 0.028 to 3.0 nmol/L.[6]

-

Sample Collection and Preparation: Blood samples for C-peptide analysis were drawn into tubes containing EDTA and a protease inhibitor like Trasylol (500 KIU/ml) to prevent degradation.[1] Plasma was immediately separated by centrifugation at 4°C and stored at -20°C until the assay was performed.[1]

Quantitative Data from Early Canine Studies

The following tables summarize key quantitative findings from seminal studies on canine C-peptide, providing data on its basal levels, stimulated secretion, and metabolic fate.

Table 1: Basal and Stimulated Plasma Concentrations of Canine C-Peptide (CCP)

| Condition | Analyte | Portal Vein Concentration | Femoral Artery Concentration | Source |

| Fasting (Basal) | C-Peptide | 1.2 ± 0.1 (molar ratio to insulin) | 0.089 ± 0.021 nmol/L | [3][6] |

| Insulin | ||||

| Glucose Infusion (10 g IV) | C-Peptide | Not Reported | Increased from 0.20±0.03 to 0.40±0.03 pmol/mL | [1] |

| Glucose Infusion (10 mg/kg/min) | C-Peptide | Prompt, parallel increase with insulin | Not Reported | [5] |

| Arginine Infusion (250 mg/kg/min) | C-Peptide | Prompt, parallel increase with insulin | Not Reported | [5] |

| Alloxan-Diabetic Dogs | C-Peptide | Not Reported | -0.005 ± 0.007 nmol/L | [6] |

| Post-Pancreatectomy | C-Peptide | Not Reported | Undetectable | [1] |

Table 2: Metabolic Parameters of Canine C-Peptide vs. Insulin

| Parameter | C-Peptide | Insulin | Source |

| Hepatic Extraction (Basal) | 4.3 ± 4.5% (Negligible) | 43.8 ± 7.6% | [2][3] |

| Hepatic Extraction (Glucose Stimulated) | 6.2 ± 4.0% (Negligible) | 46.7 ± 3.4% | [2][3] |

| Metabolic Clearance Rate (MCR) | 11.5 ± 0.8 mL/kg/min | ~21.1 mL/kg/min | [1][2][3] |

| Fasting Molar Ratio (C-Peptide:Insulin) | 1.2 ± 0.1 (Portal Vein) | [3] | |

| 2.1 ± 0.3 (Femoral Artery) | [3] |

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key physiological relationships and experimental processes described in these early studies.

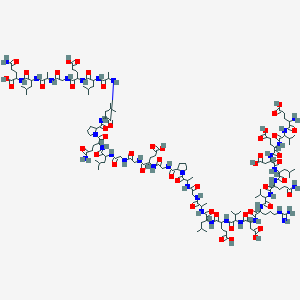

Caption: Proinsulin cleavage and differential hepatic metabolism of insulin and C-peptide.

Caption: Workflow for in vivo studies of C-peptide metabolism in the conscious dog model.

Conclusion

The early investigations in the canine model were instrumental in establishing fundamental principles of C-peptide physiology. These studies meticulously developed and validated the tools needed to measure C-peptide and demonstrated that it is secreted in equimolar amounts with insulin.[5] Critically, they revealed that unlike insulin, C-peptide is not significantly extracted by the liver.[2][3] This key finding established peripheral C-peptide concentration as a more reliable indicator of pancreatic insulin secretion rate than peripheral insulin itself, a concept that remains a cornerstone of diabetes research and clinical practice today.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Immunoreactive dog C-peptide level in the pancreatic vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of C-peptide in Canine Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connecting peptide, or C-peptide, a byproduct of proinsulin cleavage, has long been considered biologically inert. However, emerging evidence suggests it is a bioactive molecule with significant physiological roles, extending beyond its established utility as a biomarker for insulin secretion. In canine physiology, C-peptide is gaining recognition for its potential involvement in various cellular processes and its implications in pathological states, particularly diabetes mellitus. This technical guide provides a comprehensive overview of the current understanding of C-peptide's biological role in dogs, summarizing key quantitative data, detailing experimental protocols, and visualizing known signaling pathways to support further research and therapeutic development.

Introduction

Proinsulin, synthesized in the pancreatic β-cells, is proteolytically cleaved to form insulin and C-peptide, which are then secreted in equimolar amounts into the bloodstream.[1] Unlike insulin, C-peptide is not significantly extracted by the liver, resulting in a longer half-life and more stable plasma concentrations.[2][3] This property has established canine C-peptide (CCP) as a reliable marker of endogenous insulin secretion and β-cell function.[4][5][6] This guide delves into the multifaceted biological significance of C-peptide in canine physiology, exploring its function as a biomarker and its emerging therapeutic potential.

C-peptide as a Biomarker of Pancreatic β-cell Function

The primary and most well-documented role of C-peptide in canine medicine is as an indicator of pancreatic β-cell function.[1][7] Measurement of C-peptide levels allows for the differentiation between endogenous and exogenous insulin, a critical factor in the management of diabetes mellitus.

Quantitative Data on Canine C-peptide Levels

Studies have established baseline and stimulated C-peptide concentrations in healthy dogs and those with various endocrine disorders. This data is crucial for the diagnosis and monitoring of diseases affecting insulin secretion.

| Canine Group | Condition | Fasting C-peptide (nmol/L) | Glucagon-Stimulated C-peptide (pmol/mL) | Reference |

| Healthy Dogs | Normal | 0.089 +/- 0.021 | Peak at ~15 mins post-stimulation | [5][8] |

| Diabetic Dogs (untreated) | Diabetes Mellitus | -0.005 +/- 0.007 | No significant increase | [5][8] |

| Diabetic Dogs (insulin-treated) | Diabetes Mellitus | Variable, trend for lower levels than untreated | No significant increase | [8] |

| Dogs with Hyperadrenocorticism | Insulin Resistance | Significantly increased | Significantly increased peak response | [8] |

Note: Values are presented as mean +/- SEM where available. Conversion factors may be necessary for direct comparison between studies.

Experimental Protocols for C-peptide Measurement

2.2.1. Radioimmunoassay (RIA) for Canine C-peptide

A sensitive and specific RIA has been developed for the quantification of canine C-peptide in plasma.[5][6]

-

Principle: This competitive binding assay utilizes a specific antiserum against synthetic canine C-peptide. A known quantity of radioiodinated C-peptide competes with the C-peptide in the sample for binding to the antibody. The amount of bound radioactivity is inversely proportional to the concentration of C-peptide in the sample.

-

Methodology:

-

Antiserum Production: Generation of specific antibodies by immunizing animals (e.g., guinea pigs) with synthetic canine C-peptide.

-

Tracer Preparation: Radioiodination of synthetic canine C-peptide using a modified chloramine-T method.

-

Assay Procedure:

-

Incubate plasma samples or standards with a fixed amount of specific antiserum and radioiodinated C-peptide.

-

Precipitate the antibody-bound fraction using a second antibody (e.g., rabbit anti-guinea pig serum).

-

Centrifuge and measure the radioactivity in the pellet.

-

-

Standard Curve: Generate a standard curve using known concentrations of synthetic canine C-peptide to determine the concentration in unknown samples.

-

2.2.2. Glucagon Stimulation Test

This dynamic test assesses the functional capacity of pancreatic β-cells to secrete insulin (and thus C-peptide) in response to a potent secretagogue.[8]

-

Principle: Intravenous administration of glucagon stimulates the release of insulin and C-peptide from pancreatic β-cells. The magnitude of the response provides an indication of the β-cell reserve.

-

Methodology:

-

Animal Preparation: Fast the dog overnight.

-

Baseline Sampling: Collect a baseline blood sample for measurement of glucose, insulin, and C-peptide.

-

Glucagon Administration: Administer a bolus of glucagon intravenously (e.g., 0.03 mg/kg).

-

Post-stimulation Sampling: Collect blood samples at specific time points (e.g., 1, 3, 5, 10, 15, 30, and 60 minutes) after glucagon injection.

-

Analysis: Measure plasma C-peptide and serum insulin concentrations in all collected samples.

-

Below is a DOT script visualizing the experimental workflow for a Glucagon Stimulation Test.

Biological Activities of C-peptide

Beyond its role as a biomarker, C-peptide is now understood to be a biologically active peptide with its own specific cellular effects. While much of the research has been conducted in humans and rodent models, the findings provide a strong basis for investigating similar roles in canine physiology.

C-peptide Signaling Pathways

C-peptide exerts its effects by binding to a specific G-protein coupled receptor on the cell surface, initiating a cascade of intracellular signaling events.[9]

The following DOT script illustrates the putative signaling pathways of C-peptide.

References

- 1. scielo.br [scielo.br]

- 2. JCI - Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. [jci.org]

- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

C-Peptide as a Biomarker of Insulin Secretion in Dogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connecting peptide, or C-peptide, is a crucial biomarker for assessing endogenous insulin secretion from pancreatic β-cells.[1] Co-secreted in equimolar amounts with insulin following the cleavage of its precursor, proinsulin, C-peptide offers a more stable and reliable measure of β-cell function than insulin itself.[2][3] This is primarily because C-peptide is not significantly extracted by the liver, unlike insulin, resulting in a longer half-life and more consistent peripheral concentrations that directly reflect the rate of insulin secretion.[4][5][6] This technical guide provides a comprehensive overview of the use of canine C-peptide as a biomarker, including its physiological basis, detailed measurement protocols, and its application in research and drug development.

Physiological Basis of C-Peptide Secretion

In the pancreatic β-cell, proinsulin, a single-chain polypeptide, is proteolytically cleaved to form the mature two-chain insulin molecule and C-peptide.[7][8] This process ensures that for every molecule of insulin secreted into the bloodstream, an equimolar amount of C-peptide is also released.[1] While insulin undergoes significant first-pass metabolism in the liver (approximately 50%), C-peptide passes through the liver with negligible extraction.[2][4][5][6] This fundamental difference in their metabolic pathways makes peripheral C-peptide concentrations a more direct and accurate reflection of pancreatic insulin secretion.

Quantitative Data on Canine C-Peptide

The following tables summarize key quantitative data for canine C-peptide from various studies. These values can serve as a reference for experimental design and data interpretation.

| Parameter | Healthy Dogs | Diabetic Dogs | Reference |

| Fasting Plasma C-peptide (nmol/L) | 0.089 ± 0.021 | 0.005 ± 0.007 | [9] |

| Glucagon-Stimulated C-peptide | Significant Increase | No Significant Increase | [10] |

| C-peptide in Hyperadrenocorticism | - | Significantly Increased | [10] |

| Parameter | Value | Method | Reference |

| Metabolic Clearance Rate (ml/kg per min) | 12.3 ± 0.7 | Constant IV Infusion | [2] |

| 13.4 ± 0.6 | Constant Intraportal Infusion | [2] | |

| 13.5 ± 0.7 | Bolus Injection Decay Curve | [2] | |

| 11.5 ± 0.8 | - | [4] | |

| Hepatic Extraction of Endogenous C-peptide | 3.1 ± 6.1% (Basal) | - | [2] |

| 4.3 ± 4.5% (Basal) | - | [4] |

Experimental Protocols for C-Peptide Measurement

Accurate quantification of canine C-peptide is essential for its use as a biomarker. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) Protocol

This protocol is based on the methodology described for a sensitive and specific canine C-peptide RIA.[9][11]

-

Reagents and Materials:

-

Synthetic canine C-peptide (for standards and tracer preparation)

-

Specific anti-canine C-peptide antiserum (e.g., raised in guinea pigs)

-

Secondary antibody (e.g., rabbit anti-guinea pig serum)

-

¹²⁵I for radiolabeling

-

Chloramine-T for iodination

-

Sephadex G-50 and G-100 for purification of the tracer

-

RIA buffer (e.g., 0.04 M sodium phosphate, 0.1 M NaCl, 0.1 g NaN₃/l, and aprotinin)

-

Plasma samples collected in EDTA tubes and stored at -20°C

-

-

Tracer Preparation (¹²⁵I-Tyr-CCP):

-

Radioiodination of synthetic canine C-peptide is performed using a modified chloramine-T method.[9]

-

Add 40 µg of chloramine-T to 0.5 µg of C-peptide in 25 µl of 0.4 M phosphate buffer (pH 7.4).[9]

-

The reaction is stopped by the addition of sodium metabisulfite.

-

The labeled C-peptide is purified using gel filtration chromatography (e.g., Sephadex G-50 followed by G-100) to separate it from free iodine and damaged peptide fragments.[9]

-

The purified tracer can be stored at -20°C for up to six weeks.[9]

-

-

Assay Procedure:

-

Prepare a standard curve ranging from 0.028 to 3.0 nmol/l using synthetic canine C-peptide.[9]

-

In assay tubes, add 100 µl of standard or unknown plasma sample.

-

Add 100 µl of the specific anti-canine C-peptide antiserum (diluted appropriately).

-

Add 100 µl of the ¹²⁵I-labeled canine C-peptide tracer.

-

Incubate for 24-48 hours at 4°C.

-

Add the secondary antibody to precipitate the antigen-antibody complexes.

-

Incubate for another 24 hours at 4°C.

-

Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.

-

Calculate the concentration of C-peptide in the unknown samples by comparing their radioactivity to the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a typical competitive ELISA for the quantification of canine C-peptide, based on commercially available kits.[12][13]

-

Reagents and Materials:

-

Microtiter plate pre-coated with a capture antibody

-

Canine C-peptide standards

-

Biotinylated canine C-peptide

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Wash buffer

-

Assay buffer

-

Serum, plasma, or cell culture supernatant samples

-

-

Assay Procedure:

-

Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

-

Add 50 µL of standard or sample to each well of the microtiter plate.[12]

-

Immediately add 50 µL of prepared Detection Reagent A (often the biotinylated C-peptide).[12] Shake and mix, then incubate for 1 hour at 37°C.[12]

-

Aspirate the liquid from each well and wash 3 times with wash buffer.[12]

-

Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP).[12] Incubate for 1 hour at 37°C.[12]

-

Aspirate and wash the wells 5 times with wash buffer.[12]

-

Add 90 µL of Substrate Solution to each well.[12] Incubate for 15-25 minutes at 37°C in the dark.[12]

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm (with a reference wavelength of 590 nm) within 5 minutes.[13]

-

The intensity of the color is inversely proportional to the amount of canine C-peptide in the sample. Calculate the concentration from the standard curve.

-

Applications in Research and Drug Development

The measurement of canine C-peptide is a powerful tool in various research and preclinical drug development settings.

-

Diabetes Research: C-peptide levels are used to differentiate between insulin-deficient (Type 1-like) and insulin-resistant (Type 2-like) diabetes in dogs.[10][14] In experimentally induced diabetes models, C-peptide can be used to monitor the decline of β-cell function.[15]

-

Drug Development: When testing new therapies aimed at preserving or enhancing β-cell function, C-peptide serves as a primary endpoint to assess treatment efficacy. It allows for the direct measurement of endogenous insulin secretion without interference from exogenously administered insulin.

-

Metabolic Studies: C-peptide is instrumental in studies of insulin kinetics and secretion.[2][4][16] Its negligible hepatic extraction allows for more accurate calculations of pre-hepatic insulin secretion rates.[4]

-

Insulin Resistance Studies: In conditions like hyperadrenocorticism, where insulin resistance is a key feature, elevated C-peptide levels can quantify the compensatory increase in insulin secretion by the pancreas.[10]

Conclusion

Canine C-peptide is an invaluable biomarker for the accurate assessment of endogenous insulin secretion. Its stoichiometric release with insulin and its lack of significant hepatic clearance provide a clear window into pancreatic β-cell function. With well-established and sensitive assays like RIA and ELISA, researchers and drug development professionals can reliably quantify C-peptide to advance our understanding of canine diabetes and develop novel therapeutic interventions for metabolic diseases.

References

- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. [jci.org]

- 6. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin - Wikipedia [en.wikipedia.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 10. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scielo.br [scielo.br]

- 15. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]

- 16. content-assets.jci.org [content-assets.jci.org]

Endogenous Insulin Secretion Markers in Canines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous insulin secretion is a critical physiological process in canines, maintaining glucose homeostasis. The dysregulation of this process is central to the pathophysiology of prevalent endocrine disorders such as diabetes mellitus and insulinoma. Accurate assessment of beta-cell function is therefore paramount for diagnostics, prognostics, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core markers used to evaluate endogenous insulin secretion in canines, with a focus on C-peptide and proinsulin. It includes detailed methodologies for their measurement, quantitative data for comparative analysis, and a review of their clinical utility.

Core Markers of Endogenous Insulin Secretion

The proteolytic cleavage of proinsulin in pancreatic beta-cells releases equimolar amounts of insulin and C-peptide into circulation.[1] This stoichiometric relationship forms the basis of using C-peptide as a surrogate marker for insulin secretion, particularly in scenarios where direct insulin measurement is confounded by exogenous insulin administration or the presence of anti-insulin antibodies. Proinsulin, the precursor to insulin, is also secreted in small amounts and can serve as an additional marker of beta-cell function and health.

C-Peptide

C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin to form mature insulin. Due to its longer half-life and lack of hepatic first-pass metabolism, peripheral C-peptide concentrations are considered a more stable and reliable indicator of insulin secretion than insulin itself.

| Condition | Marker | Concentration (pmol/L) | Notes |

| Healthy Canines | Fasting C-peptide | 89 ± 21 | |

| Glucagon-stimulated C-peptide | Peak at ~15 minutes post-stimulation | Pattern identical to insulin secretion | |

| Diabetes Mellitus | Untreated | No significant increase after glucagon stimulation | Some dogs may have baseline levels >290 pmol/L |

| Insulin-Treated | No significant increase after glucagon stimulation | ||

| Hyperadrenocorticism | Glucagon-stimulated C-peptide | Significantly increased at all time points post-stimulation | Indicates insulin resistance and increased beta-cell responsiveness |

This protocol is based on the methodology described by Besch et al. (1985).

1. Principle: A competitive radioimmunoassay where unlabeled canine C-peptide in the sample competes with a fixed amount of radiolabeled C-peptide for binding to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.

2. Reagents and Materials:

-

Synthetic canine C-peptide (for standards and tracer preparation)

-

Specific anti-canine C-peptide antiserum (raised in guinea pigs)

-

Rabbit anti-guinea pig serum (second antibody)

-

¹²⁵I for radiolabeling

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.4 M, pH 7.4)

-

RIA buffer

-

Plasma samples (collected in EDTA tubes and stored at -20°C)

-

Gamma counter

3. Procedure:

-

Radiolabeling of Canine C-peptide:

-

To 0.5 µg of synthetic canine C-peptide in 25 µL of 0.4 M phosphate buffer (pH 7.4), add 40 µg of Chloramine-T.

-

Add ¹²⁵I and allow the reaction to proceed for a short duration.

-

Stop the reaction by adding sodium metabisulfite.

-

Purify the ¹²⁵I-labeled C-peptide using chromatography.

-

Store the tracer at -20°C for up to six weeks.[2]

-

-

Assay Protocol:

-

Prepare a standard curve using known concentrations of synthetic canine C-peptide.

-

In appropriate tubes, pipette standards, controls, and unknown plasma samples.

-

Add a fixed amount of ¹²⁵I-labeled canine C-peptide to each tube.

-

Add the specific anti-canine C-peptide antiserum to all tubes except the non-specific binding (NSB) tubes.

-

Incubate the mixture.

-

Add the second antibody (rabbit anti-guinea pig serum) to precipitate the antibody-bound C-peptide.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the C-peptide standards.

-

Determine the concentration of C-peptide in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

This protocol is a general guideline based on commercially available canine C-peptide ELISA kits.

1. Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. Canine C-peptide in the sample binds to a capture antibody coated on a microplate. A second, enzyme-conjugated detection antibody then binds to the captured C-peptide. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of C-peptide in the sample.

2. Reagents and Materials:

-

Microplate pre-coated with anti-canine C-peptide antibody

-

Canine C-peptide standards

-

Biotinylated detection antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

3. Procedure:

- Prepare all reagents, standards, and samples as per the kit instructions.

- Add standards, controls, and samples to the appropriate wells of the microplate.

- Add the biotinylated detection antibody to each well.

- Incubate the plate.

- Wash the plate to remove unbound reagents.

- Add the streptavidin-HRP conjugate to each well.

- Incubate the plate.

- Wash the plate again.

- Add the substrate solution and incubate in the dark to allow for color development.

- Add the stop solution to terminate the reaction.

- Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the concentration of C-peptide in the samples by interpolating their absorbance values on the standard curve.

-

Proinsulin

Proinsulin is the single-chain precursor to insulin and C-peptide. While the majority of proinsulin is cleaved within the beta-cell, a small fraction is secreted into the bloodstream. Elevated levels of proinsulin relative to insulin can indicate beta-cell stress or dysfunction.

Detailed reference ranges for canine proinsulin are not as well-established as those for C-peptide. However, studies have investigated the molar proportion of proinsulin to insulin.

| Condition | Marker | Molar Proportion (Proinsulin:Insulin) | Notes |

| Healthy Canines (Fasting) | Proinsulin:Insulin | 29:71 | Proinsulin proportion decreases after glucose infusion.[3] |

| Metasomatotrophic Diabetes | Proinsulin:Insulin | Increased proportion | Indicates beta-cell secretion of a higher proportion of proinsulin than normal.[3] |

| Insulinoma (Human data for reference) | Proinsulin | Median: 190 pmol/L (malignant) vs. 83.5 pmol/L (benign) | Higher proinsulin levels may be associated with malignancy.[4] |

The following is a general protocol based on commercially available canine proinsulin ELISA kits. Specific details may vary between manufacturers.

1. Principle: This is a sandwich ELISA designed for the quantitative measurement of canine proinsulin.

2. Reagents and Materials:

-

Microplate pre-coated with anti-canine proinsulin antibody

-

Canine proinsulin standards

-

Biotinylated detection antibody specific for canine proinsulin

-

Streptavidin-HRP conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

3. Procedure:

- Prepare reagents, standards, and samples according to the kit's manual.

- Add standards and samples to the microplate wells.

- Add the biotinylated detection antibody.

- Incubate the plate.

- Wash the plate.

- Add the streptavidin-HRP conjugate.

- Incubate the plate.

- Wash the plate.

- Add the substrate solution and incubate.

- Add the stop solution.

- Measure the absorbance.

-

Data Analysis:

-

Construct a standard curve and determine the proinsulin concentrations in the samples.

-

Diagnostic Application: Insulinoma

Insulinoma, a tumor of the pancreatic beta-cells, is characterized by excessive and unregulated insulin secretion, leading to profound hypoglycemia. The amended insulin-to-glucose ratio (AIGR) is a commonly used diagnostic tool in suspected cases.

Amended Insulin-to-Glucose Ratio (AIGR)

The AIGR is a calculation that helps to determine if insulin levels are inappropriately high for the concurrent blood glucose concentration.

Formula:

AIGR = [Serum Insulin (µU/mL) x 100] / [Blood Glucose (mg/dL) - 30]

Interpretation:

An AIGR greater than 30 is considered suggestive of an insulinoma in dogs.[5] However, it is crucial to note that this ratio is not definitive and can be normal in some dogs with insulinoma, and elevated in healthy dogs under certain conditions.[5] Therefore, the AIGR should always be interpreted in conjunction with clinical signs of hypoglycemia.

Signaling Pathways and Experimental Workflows

Canine Insulin Signaling Pathway

The binding of insulin to its receptor on target cells initiates a cascade of intracellular signaling events that mediate its diverse metabolic effects. The two primary signaling arms are the PI3K/Akt pathway, which is mainly responsible for the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.

Caption: Canine Insulin Signaling Pathway.

Experimental Workflow for C-Peptide/Proinsulin Measurement

The general workflow for measuring canine C-peptide or proinsulin using either RIA or ELISA is outlined below.

Caption: General experimental workflow for C-peptide/proinsulin measurement.

Conclusion

The accurate measurement of endogenous insulin secretion markers is indispensable for the clinical management and research of canine endocrine disorders. C-peptide has emerged as a robust and reliable indicator of beta-cell function, offering advantages over direct insulin measurement. Proinsulin provides additional insights into the health and processing capacity of beta-cells. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Continued research to establish more comprehensive reference intervals for canine proinsulin and to validate novel biomarkers will further enhance our ability to diagnose and manage diseases related to insulin dysregulation in canines.

References

A Technical Guide to the History and Application of Canine C-Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connecting peptide, or C-peptide, a byproduct of proinsulin cleavage in the pancreatic beta cells, has evolved from being considered a mere biomarker of insulin secretion to a biologically active peptide with potential therapeutic implications. In veterinary medicine, particularly in canine health, the study of C-peptide has provided invaluable insights into the pathophysiology of diabetes mellitus and other metabolic disorders. This technical guide provides an in-depth exploration of the history of canine C-peptide research, detailing the evolution of measurement techniques, summarizing key quantitative data, and outlining experimental protocols for its assessment.

Historical Perspective: From Discovery to Diagnostic Tool

The journey of C-peptide research began with the discovery of proinsulin, the precursor to insulin.[1] It was established that for every molecule of insulin secreted by the pancreas, an equimolar amount of C-peptide is also released into the bloodstream. This fundamental principle laid the groundwork for C-peptide's use as a more reliable indicator of endogenous insulin production than insulin itself, especially in insulin-treated diabetic patients where exogenous insulin interferes with measurements.

Early research in the 1980s focused on establishing methods to accurately measure canine C-peptide. A significant milestone was the development of a sensitive radioimmunoassay (RIA) for canine C-peptide (CCP).[2] This technique utilized synthetic canine C-peptide and specific antiserum to quantify its levels in plasma.[2][3] These early RIAs were crucial in demonstrating the significant difference in fasting C-peptide concentrations between healthy and diabetic dogs.[2]

Subsequent research refined these techniques and explored the clinical utility of C-peptide measurement. The development of Enzyme-Linked Immunosorbent Assay (ELISA) kits offered a more accessible and less hazardous alternative to RIAs for quantifying canine C-peptide.[4] These assays have become standard in both research and diagnostic settings, enabling a more widespread investigation of beta-cell function in various canine populations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on canine C-peptide, providing a comparative overview of assay performance and physiological concentrations.

Table 1: Performance Characteristics of Canine C-Peptide Assays

| Assay Type | Detection Range | Intra-assay CV (%) | Inter-assay CV (%) | Key Reference(s) |

| Radioimmunoassay (RIA) | 0.028 - 3.0 nmol/L | 3 - 5 | 6 - 9 | [2] |

| ELISA | 0.2 - 8 ng/mL | < 7 | < 10 | [5] |

Table 2: Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs

| Condition | Fasting C-Peptide Concentration (nmol/L) | Stimulated C-Peptide Concentration (nmol/L) | Stimulation Agent | Key Reference(s) |

| Healthy Dogs | 0.089 ± 0.021 | 0.5 (0.3 - 0.8) (median, 10 min post-stimulation) | Glucagon | [2][6] |

| Diabetic Dogs (untreated) | ~0.005 ± 0.007 | 0.1 (0 - 0.2) (median, 10 min post-stimulation) | Glucagon | [2][6] |

| Diabetic Dogs (insulin-treated) | Variable, generally low | Variable, blunted response | Glucagon | [7] |

| Dogs with Hyperadrenocorticism | Significantly higher than healthy dogs | Significantly increased response compared to healthy dogs | Glucagon | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides a comprehensive overview of the key experimental protocols used in canine C-peptide research.

Sample Collection and Preparation

Proper sample handling is critical for accurate C-peptide measurement.

-

Blood Collection: Whole blood should be drawn into tubes containing EDTA as an anticoagulant and a protease inhibitor, such as aprotinin, to prevent C-peptide degradation.

-

Plasma Separation: Plasma should be separated by centrifugation at 4°C as soon as possible after collection.

-

Storage: Plasma samples should be stored at -20°C or lower until analysis to ensure stability. Avoid repeated freeze-thaw cycles.[8]

Radioimmunoassay (RIA) Protocol

The following is a generalized protocol for a competitive binding RIA for canine C-peptide, based on early methodologies.

-

Reagent Preparation: Prepare standards using synthetic canine C-peptide, a specific anti-canine C-peptide antiserum, and a radiolabeled C-peptide tracer (e.g., ¹²⁵I-Tyr-CCP).

-

Incubation: In assay tubes, combine the plasma sample or standard, the specific antiserum, and the radiolabeled tracer. Incubate for a predetermined period (e.g., 48 hours at 4°C) to allow for competitive binding.

-

Separation of Bound and Free Tracer: Add a separation reagent (e.g., a second antibody or charcoal) to precipitate the antibody-bound C-peptide. Centrifuge to pellet the precipitate.

-

Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the C-peptide standards. Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

The sandwich ELISA is a common method for quantifying canine C-peptide. The following is a representative protocol.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for canine C-peptide.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).

-

Sample/Standard Incubation: Add plasma samples and C-peptide standards to the wells and incubate to allow the C-peptide to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that also binds to canine C-peptide at a different epitope. Incubate to form a "sandwich."

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Washing: Wash the plate to remove the unbound enzyme conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Reading: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance values against the concentrations of the C-peptide standards. Calculate the C-peptide concentrations in the samples from the standard curve.

Glucagon Stimulation Test

This dynamic test assesses the beta-cell secretory reserve.

-

Baseline Sample: Collect a baseline blood sample for C-peptide and glucose measurement after an overnight fast.

-

Glucagon Administration: Administer glucagon intravenously at a dose of 0.03 mg/kg.

-

Post-Stimulation Samples: Collect blood samples at specific time points after glucagon injection (e.g., 5, 10, 15, and 20 minutes) for C-peptide and glucose analysis.[6][7]

-

Analysis: Measure C-peptide and glucose concentrations in all collected samples. The peak C-peptide response and the area under the curve are key parameters for evaluating beta-cell function.

Signaling Pathways and Experimental Workflows

The biological effects of C-peptide are mediated through complex signaling pathways. While much of the research has been conducted in other species, the fundamental mechanisms are likely conserved in canines.

C-Peptide Signaling Pathway

C-peptide is now recognized to bind to a G-protein coupled receptor on the cell surface, initiating a cascade of intracellular events.[9][10] This binding can activate several downstream pathways, including the MAPK and PI3K pathways, leading to various cellular responses.[9][11]

Caption: C-Peptide Signaling Cascade.

Experimental Workflow for Canine C-Peptide Analysis

The following diagram illustrates a typical workflow for the analysis of canine C-peptide from sample collection to data interpretation.

Caption: Canine C-Peptide Analysis Workflow.

Future Directions and Conclusion

The study of canine C-peptide continues to be a dynamic field. Future research will likely focus on elucidating the precise molecular mechanisms of C-peptide's action in dogs, exploring its therapeutic potential for diabetic complications, and developing even more sensitive and specific assays. The historical progression from laborious RIAs to user-friendly ELISAs has democratized the measurement of this important peptide, paving the way for larger-scale clinical and research studies. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the history, current state, and future possibilities of canine C-peptide research.

References

- 1. C-peptide - Wikipedia [en.wikipedia.org]

- 2. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Nuances of Canine Beta-Cell Function: An In-depth Technical Guide to C-peptide and Proinsulin Processing in Dogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C-peptide and proinsulin processing in dogs, a critical area of study for understanding canine diabetes mellitus and developing novel therapeutic strategies. By delving into the core molecular mechanisms, quantitative data, and essential experimental protocols, this document serves as a vital resource for professionals in veterinary research and pharmaceutical development.

The Core of Canine Insulin Production: From Preproinsulin to Active Hormone

The biosynthesis of insulin in canine pancreatic beta-cells is a multi-step process that begins with the translation of the insulin gene into preproinsulin. This precursor molecule undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus to ultimately yield mature, biologically active insulin and C-peptide.

The Proinsulin Processing Pathway

The journey from a single polypeptide chain to a functional hormone involves precise enzymatic cleavage.

-

Preproinsulin Synthesis: The initial transcript, preproinsulin, contains a signal peptide that directs it into the endoplasmic reticulum. This signal peptide is rapidly cleaved, resulting in proinsulin.[1]

-

Proinsulin Folding and Disulfide Bond Formation: Within the endoplasmic reticulum, proinsulin folds into a stable conformation, stabilized by the formation of three disulfide bonds.[2] This folding is crucial for the correct alignment of the A and B chains of the mature insulin molecule.

-

Vesicular Transport and Enzymatic Cleavage: Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules. As these granules mature, a decrease in pH activates prohormone convertases, specifically PC1/3 and PC2.[3][4] These enzymes cleave proinsulin at two specific sites, releasing the A and B chains of insulin, which remain linked by the disulfide bonds, and the connecting peptide, or C-peptide.[3][5] Carboxypeptidase E then removes basic amino acid residues from the ends of the newly formed insulin and C-peptide molecules.[2]

Structure and Function of Canine Proinsulin and C-peptide

Canine pre-proinsulin's sequence is known, and the resulting mature insulin is identical to human insulin except for a single amino acid at position B30.[6] Proinsulin itself has minimal biological activity. C-peptide, once considered an inert byproduct, is now recognized to have biological functions, though its role in dogs is less defined than in humans.[7] Importantly, C-peptide is co-secreted with insulin in equimolar amounts, making it a valuable biomarker of endogenous insulin secretion, especially in insulin-treated diabetic dogs where direct insulin measurement can be confounded by exogenous insulin and anti-insulin antibodies.[7][8]

Quantitative Analysis of C-peptide and Proinsulin in Dogs

Circulating levels of C-peptide and proinsulin provide a window into beta-cell function. The following tables summarize key quantitative data from studies in healthy, diabetic, and insulin-resistant dogs.

| Analyte | Condition | Mean Fasting Concentration | Reference |

| Canine C-peptide | Healthy Dogs | 0.089 +/- 0.021 nmol/L | [9] |

| Canine C-peptide | Diabetic Dogs | -0.005 +/- 0.007 nmol/L | [9] |

| Canine C-peptide | Healthy Dogs (Baseline) | >0.29 pmol/mL (upper limit of normal) | [8] |

| Canine C-peptide | Diabetic Dogs (Insulin-treated <6 months) | Significantly higher baseline than dogs treated >1 year | [8] |

| Canine C-peptide | Dogs with Hyperadrenocorticism (Baseline) | Significantly increased compared to healthy and diabetic dogs | [8] |

| Proinsulin (Molar Proportion) | Normal Fasting Dogs | 29% of total insulin immunoreactivity | [10] |

Table 1: Fasting Circulating Levels of Canine C-peptide and Proinsulin.

| Stimulation Test | Condition | Peak C-peptide Response | Reference |

| Glucagon Stimulation | Healthy Dogs | Significant increase, peak at ~15 minutes | [8] |

| Glucagon Stimulation | Untreated Diabetic Dogs | No significant increase | [8] |

| Glucagon Stimulation | Insulin-Treated Diabetic Dogs | No significant increase | [8] |

| Glucagon Stimulation | Dogs with Hyperadrenocorticism | Significantly increased compared to healthy and diabetic dogs | [8] |

Table 2: C-peptide Response to Glucagon Stimulation in Dogs.

Key Experimental Protocols for Assessing Beta-Cell Function

Accurate assessment of C-peptide and proinsulin processing relies on robust experimental methodologies. The following sections detail essential protocols.

Measurement of Canine C-peptide

This classic method offers high sensitivity for quantifying canine C-peptide.

Principle: A competitive binding assay where unlabeled canine C-peptide in the sample competes with a fixed amount of radiolabeled C-peptide for a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample.

Detailed Methodology:

-

Reagents: Synthetic canine C-peptide (for standards), specific anti-canine C-peptide antiserum, radiolabeled canine C-peptide tracer (e.g., iodinated), and a secondary antibody (e.g., rabbit anti-guinea pig serum) for precipitation.[9]

-

Standard Curve Preparation: A standard curve is generated using known concentrations of synthetic canine C-peptide, typically ranging from 0.028 to 3.0 nmol/L.[9]

-

Assay Procedure:

-

Pipette standards, controls, and plasma samples into respective tubes.

-

Add a specific volume of anti-canine C-peptide antiserum to all tubes.

-

Incubate to allow for antibody-antigen binding.

-

Add the radiolabeled C-peptide tracer to all tubes and incubate further.

-

Introduce the secondary antibody to precipitate the antibody-bound C-peptide complex.

-

Centrifuge to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis: The concentration of C-peptide in the samples is determined by interpolating their radioactivity counts on the standard curve.[9]

Commercially available ELISA kits provide a non-radioactive alternative to RIA.

Principle: A sandwich or competitive ELISA format. In a sandwich ELISA, an antibody specific for canine C-peptide is coated on a microplate. The sample is added, and C-peptide binds to the antibody. A second, enzyme-conjugated antibody that also recognizes C-peptide is then added, forming a "sandwich." The substrate for the enzyme is added, and the resulting color change is proportional to the amount of C-peptide in the sample.[11][12]

Detailed Methodology (based on a generic competitive ELISA kit):

-

Plate Preparation: Microtiter plates are pre-coated with a capture antibody.

-

Sample and Standard Addition: Add standards, controls, and samples (serum or plasma) to the wells. Then, add a fixed amount of biotinylated canine C-peptide to all wells.

-

Incubation: Incubate the plate to allow for competitive binding of the sample/standard C-peptide and the biotinylated C-peptide to the capture antibody.

-

Washing: Wash the plate to remove unbound components.

-

Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. This will bind to the captured biotinylated C-peptide.

-

Second Incubation and Washing: Incubate the plate, then wash again to remove unbound enzyme conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of C-peptide in the sample.

Dynamic Tests of Beta-Cell Function

This test assesses the capacity of beta-cells to secrete insulin/C-peptide in response to a potent secretagogue.

Principle: Glucagon directly stimulates the pancreatic beta-cells to release stored insulin and C-peptide. The magnitude of the response reflects the beta-cell reserve.

Detailed Methodology:

-

Animal Preparation: Fast the dog overnight. Place an intravenous catheter for blood sampling and glucagon administration.

-

Baseline Sampling: Collect a baseline blood sample for measurement of glucose, insulin, and C-peptide.[8]

-

Glucagon Administration: Administer glucagon intravenously at a dose of 0.03 mg/kg.[8]

-

Post-Stimulation Sampling: Collect blood samples at specific time points after glucagon injection, for instance, at 5, 10, 15, 20, 30, and 60 minutes, for the measurement of glucose, insulin, and C-peptide.[8]

-

Data Analysis: Plot the concentrations of each analyte over time. Key parameters to analyze include the peak C-peptide concentration and the total C-peptide secreted (calculated as the area under the curve).[8]

The IVGTT evaluates the ability of the beta-cells to respond to a glucose challenge and the subsequent clearance of glucose from the circulation.

Principle: An intravenous bolus of glucose rapidly increases blood glucose concentration, stimulating the first and second phases of insulin secretion. The resulting insulin and C-peptide response, along with the rate of glucose disposal, provides insights into beta-cell function and insulin sensitivity.

Detailed Methodology:

-

Animal Preparation: Fast the dog overnight. Place an intravenous catheter.

-

Baseline Sampling: Collect a baseline blood sample.

-

Glucose Administration: Administer a glucose solution (e.g., 50% dextrose) intravenously at a dose of 0.5 g/kg.[13]

-

Post-Infusion Sampling: Collect blood samples at frequent intervals, such as 2, 5, 10, 15, 30, 60, 90, and 120 minutes after glucose administration, for the measurement of glucose, insulin, and C-peptide.[14]

-

Data Analysis: Analyze the glucose disappearance rate (K-value) and the insulin and C-peptide secretory responses.

This is the gold standard method for assessing insulin sensitivity in vivo.

Principle: A high level of insulin is infused intravenously to create a hyperinsulinemic state. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus, insulin sensitivity.[15][16]

Detailed Methodology:

-

Animal Preparation: Fast the dog overnight. Place two intravenous catheters, one for infusions and one for blood sampling.

-

Insulin Infusion: Begin a continuous intravenous infusion of insulin at a constant rate (e.g., 20 mU/kg/min).[15]

-

Glucose Monitoring and Infusion: Monitor blood glucose every 5-10 minutes. Begin a variable-rate infusion of a glucose solution (e.g., 20% dextrose) and adjust the rate to clamp the blood glucose at a predetermined euglycemic level (e.g., 100 mg/dL).[15]

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is equal to the whole-body glucose uptake.

-

Data Analysis: The GIR is the primary outcome measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[15]

Insulin Signaling Pathway in Dogs

The biological effects of insulin are mediated through a complex intracellular signaling cascade initiated by the binding of insulin to its receptor on target cells.

Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating its tyrosine kinase domain. This leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[17] Phosphorylated IRS proteins then serve as docking sites for other signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface (facilitating glucose uptake), the promotion of glycogen synthesis, and the stimulation of protein synthesis.[17][18] Studies in dogs have shown that conditions like hyperadrenocorticism can lead to decreased gene expression of key molecules in this pathway, such as IRS-2, PI3K, and Akt-2, contributing to insulin resistance.[18]

Conclusion

A thorough understanding of C-peptide and proinsulin processing in dogs is fundamental for advancing the diagnosis and management of canine diabetes mellitus. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals. The use of C-peptide as a biomarker for endogenous insulin secretion is particularly valuable, and the application of dynamic tests like the glucagon stimulation test and the euglycemic clamp can provide critical insights into beta-cell function and insulin sensitivity. Future research should focus on further characterizing the biological roles of C-peptide in dogs and refining species-specific assays for both C-peptide and proinsulin.

References

- 1. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conversion of proinsulin to insulin occurs coordinately with acidification of maturing secretory vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth hormone and metasomatotrophic diabetes: effects on insulin and proinsulin of serum and pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]

- 13. Glucose Tolerance Test (GTT) | Veterian Key [veteriankey.com]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. alliedacademies.org [alliedacademies.org]

- 17. KEGG PATHWAY: Insulin signaling pathway - Canis lupus familiaris (dog) [kegg.jp]

- 18. Decreased Gene Expressions of Insulin Signal Molecules in Canine Hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of C-peptide in Healthy Dogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is a byproduct of the cleavage of proinsulin to insulin.[1] Secreted in equimolar amounts to insulin from the pancreatic β-cells, C-peptide has emerged as a crucial biomarker for assessing endogenous insulin secretion and β-cell function.[1][2] Unlike insulin, C-peptide undergoes minimal hepatic extraction and has a longer half-life, making its peripheral concentrations a more stable and accurate reflection of insulin secretion.[3][4][5] This technical guide provides a comprehensive overview of the physiological concentrations of C-peptide in healthy dogs, detailed experimental protocols for its measurement, and an exploration of its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development and metabolic research.

Biosynthesis and Secretion of C-peptide

The synthesis of insulin and C-peptide begins with the translation of the insulin gene into preproinsulin in the rough endoplasmic reticulum of pancreatic β-cells. The signal peptide is cleaved to form proinsulin, which is then transported to the Golgi apparatus.[6] Within the Golgi and immature secretory granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) at two dibasic amino acid cleavage sites.[7][8] This enzymatic cleavage results in the formation of mature insulin and C-peptide, which are stored in secretory granules and co-secreted in equimolar amounts in response to stimuli such as glucose.[2][9]

Figure 1: Proinsulin processing and secretion pathway.

Physiological C-peptide Concentrations in Healthy Dogs

The physiological concentrations of C-peptide in healthy dogs can be influenced by factors such as fasting status and stimulation with secretagogues like glucagon.

Basal (Fasting) Concentrations

Under fasting conditions, C-peptide levels provide a baseline assessment of β-cell function.

| Parameter | Concentration (nmol/L) | Number of Dogs | Reference |

| Mean Fasting Plasma CCP | 0.089 ± 0.021 (SEM) | Normal dogs (number not specified) | [3] |

| Baseline Plasma C-peptide (Mean) | Not explicitly stated, but < 0.29 pmol/mL (as 7/42 diabetic dogs had >0.29 pmol/mL which was >2 SD above normal mean) | 24 | [10] |

CCP: Canine C-peptide

Stimulated Concentrations

Glucagon stimulation is a common method to assess the secretory reserve of pancreatic β-cells.

| Parameter | Concentration (nmol/L) | Time Point | Number of Dogs | Reference |

| Median C-peptide (Glucagon Stimulated) | 0.5 (Interquartile range: 0.3 to 0.8) | 10 minutes post-injection | 20 | [11][12] |

| Peak Plasma C-peptide (Glucagon Stimulated) | ~15 minutes post-injection (pattern identical to insulin) | ~15 minutes | 24 | [10] |

Experimental Protocols

Accurate measurement of canine C-peptide is critical for research and diagnostic purposes. The following sections detail the key experimental protocols.

Glucagon Stimulation Test

This test is used to evaluate the insulin secretory capacity of the pancreatic β-cells.[1][10]

Protocol:

-

Animal Preparation: Healthy dogs are fasted overnight.[10]

-

Baseline Sampling: A blood sample is collected immediately before glucagon administration to determine basal glucose, insulin, and C-peptide concentrations.[10]

-

Glucagon Administration: Glucagon is administered intravenously (IV) at a dose of 0.5 mg or 1.0 mg per dog.[10][11]

-

Post-Stimulation Sampling: Blood samples are collected at 5, 10, 20, and 30 minutes after glucagon injection.[10] In some protocols, a 60-minute sample is also collected for healthy dogs.[10]

-

Sample Processing: Blood for C-peptide analysis is collected in tubes containing EDTA and aprotinin (a protease inhibitor) and plasma is separated by centrifugation.[13] Samples are stored at -20°C until analysis.[13]

Figure 2: Glucagon stimulation test workflow.

Radioimmunoassay (RIA) for Canine C-peptide

RIA is a highly sensitive method for quantifying canine C-peptide in plasma samples.[3][14]

Protocol Overview:

-

Reagent Preparation:

-

Assay Procedure (Competitive Binding):

-

Separation: The antibody-bound C-peptide is separated from the free C-peptide. This can be achieved using a second antibody (e.g., rabbit anti-guinea pig serum) to precipitate the primary antibody complex.[3]

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.[14]

-

Quantification: The concentration of C-peptide in the unknown sample is determined by comparing its radioactivity to the standard curve.[14]

Key RIA Parameters:

-

Standard Curve Range: 0.028 to 3.0 nmol/l.[3]

-

Intra-assay Coefficient of Variation (CV): 3-5%.[3]

-

Inter-assay CV: 6-9%.[3]

-

Cross-reactivity: The assay should be specific for canine C-peptide with no cross-reactivity to canine insulin, porcine proinsulin, bovine proinsulin, or human C-peptide.[3]

Figure 3: Radioimmunoassay (RIA) workflow.

C-peptide Signaling Pathways

While initially considered biologically inert, C-peptide is now recognized as a bioactive molecule with its own signaling pathways.[16]

The signaling actions of C-peptide are initiated by its binding to a cell surface receptor, likely a G-protein-coupled receptor (GPCR).[16][17] This interaction triggers several downstream intracellular signaling cascades:

-

Ca²⁺-dependent pathway: C-peptide binding can lead to an increase in intracellular calcium concentrations.[16]

-

MAPK pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase-1/2 (Erk-1/2) pathways has been observed.[16][17]

-

PI3K/Akt pathway: C-peptide can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[17]

-

eNOS activation: A key downstream effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[16]

Figure 4: C-peptide signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the physiological concentrations of C-peptide in healthy dogs, comprehensive experimental protocols for its measurement, and an outline of its key signaling pathways. The data and methodologies presented are essential for researchers and professionals in the fields of veterinary medicine, diabetes research, and drug development. A thorough understanding of canine C-peptide physiology is fundamental for advancing our knowledge of metabolic diseases in dogs and for the development of novel therapeutic interventions.

References

- 1. scielo.br [scielo.br]

- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Proinsulin processing in the regulated and the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. microbenotes.com [microbenotes.com]

- 15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 16. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 17. C-Peptide in Insulin Resistance and Vascular Complications: Teaching an Old Dog New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

C-Peptide in Canine Models of Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C-Peptide in Canine Diabetes

Connecting peptide, or C-peptide, is a crucial biomarker in the study and management of diabetes mellitus. It is a 31-amino acid polypeptide that connects the A and B chains of proinsulin within the pancreatic β-cells.[1][2] During the conversion of proinsulin to mature insulin, C-peptide is cleaved and subsequently co-secreted in equimolar amounts with insulin into the bloodstream.[2][3]

Unlike insulin, which undergoes significant first-pass metabolism in the liver (approximately 50%), C-peptide experiences negligible hepatic extraction.[4][5] This results in a longer half-life (about 35 minutes in humans) and more stable plasma concentrations compared to insulin.[2] These properties make C-peptide an excellent and reliable indicator of endogenous insulin secretion and, consequently, of pancreatic β-cell function.[3][4][6][7] In canine models, measuring C-peptide allows researchers to differentiate between endogenous insulin production and exogenously administered insulin, a critical factor in evaluating novel diabetes therapies.[3]

This guide provides an in-depth overview of the role of C-peptide in canine models of diabetes, detailing experimental protocols, quantitative data, and the underlying biological pathways.

Establishing Canine Models of Type 1 Diabetes

The most common method for inducing a state of insulin-dependent diabetes in canine models involves the chemical ablation of pancreatic β-cells. This approach mimics the autoimmune destruction of β-cells seen in Type 1 Diabetes Mellitus (T1DM).

Experimental Protocol: Chemical Induction of Diabetes

A reproducible and effective method involves the combined administration of Alloxan (ALX) and Streptozotocin (STZ), two cytotoxic agents that preferentially accumulate in and destroy pancreatic β-cells.[8][9] Using these agents in combination at lower doses helps to circumvent the organ damage associated with single high-dose protocols.[8][9]

Materials:

-

Alloxan monohydrate

-

Streptozotocin

-

0.9% NaCl (saline) solution, chilled

-

Beagle dogs (e.g., weighing 11-17 kg)[10]

-

Intravenous (IV) infusion equipment

-

Blood glucose monitoring system (glucometer)

Procedure:

-

Animal Preparation: Dogs are typically fasted for 12-14 hours prior to induction to ensure stable baseline glucose levels.[10]

-

Diabetogenic Agent Preparation: Alloxan and Streptozotocin are dissolved immediately before use in chilled saline to maintain stability.[10] A common dosage involves a mixture of 20 mg/kg Alloxan and 20 mg/kg Streptozotocin.[9]

-

Administration: The combined ALX/STZ solution is administered via intravenous injection, typically through the cephalic vein.[9]

-

Monitoring and Confirmation:

-

Blood glucose levels are monitored closely post-injection. A triphasic response is often observed: initial hyperglycemia, followed by a transient hypoglycemic phase (8-16 hours post-injection) due to massive insulin release from dying β-cells, and finally, persistent hyperglycemia.[10]

-

A 5% dextrose drip may be required to manage the hypoglycemic phase and prevent mortality.[10]

-

The diabetic state is confirmed by persistent hyperglycemia (e.g., blood glucose levels consistently >20 mM/L or >360 mg/dL).[10]

-

-

Insulin Therapy: Once diabetes is stably induced, dogs are maintained on exogenous insulin therapy to manage their condition.

The following diagram illustrates the workflow for inducing and confirming the diabetic state in a canine model.

Caption: Workflow for inducing Type 1 Diabetes in dogs using Alloxan/Streptozotocin.

C-Peptide Measurement and Data

Accurate quantification of canine C-peptide is essential for assessing residual β-cell function.

Experimental Protocol: C-Peptide Immunoassay

Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are the standard methods for measuring C-peptide concentrations in biological samples.[11][12][13]

Materials:

-

Blood collection tubes (e.g., with EDTA or heparin for plasma)[12]

-

Centrifuge

-

Microplate reader (for ELISA) or Gamma counter (for RIA)

Procedure (General ELISA Protocol):

-

Sample Collection: Collect whole blood from the subject. For plasma, use tubes containing an anticoagulant like EDTA or heparin.[12]

-